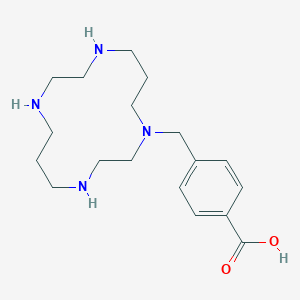
4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid
Cat. No. B011356
Key on ui cas rn:
107265-48-5
M. Wt: 334.5 g/mol
InChI Key: GMOGICAFJFPMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07786292B2
Procedure details


To solution of Cyclam (0.913 g, 4.5 mmol) dissolved in a mixture of ethanol:water (5:1 by vol.) (18 ml) was added a solution of 4-chloromethylbenzoic acid (0.157 g, 0.92 mmol) in aqueous LiOH (53 mg in 4 ml of water). This mixture was thereafter refluxed vigorously with stirring for 5 hours. Then the solvent was removed at reduced pressure, and the residue was dissolved in 13 ml of water. The aqueous solution obtained was then extracted with chloroform (10 times 3 ml) and the aqueous layer was concentrated at reduced pressure down to 2 ml. The product as a white solid was precipitated by adding the solution of concentrated HCl and ethanol and purified by recrystallizing from ethanol/water/HCl to yield 0.205 g of the title compound. According to the LC-MS, the assay of 4-(1,4,8,11-tetraazacyclotetradec-1-ylmethyl)-benzoic acid hydrochloride was >95%.

Name
ethanol water
Quantity
18 mL
Type
solvent
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH2:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9][NH:8][CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[CH2:16][C:17]1[CH:25]=[CH:24][C:20]([C:21]([OH:23])=[O:22])=[CH:19][CH:18]=1>C(O)C.O.[Li+].[OH-]>[N:1]1([CH2:16][C:17]2[CH:25]=[CH:24][C:20]([C:21]([OH:23])=[O:22])=[CH:19][CH:18]=2)[CH2:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9][NH:8][CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.913 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCNCCCNCCNCCC1
|
|
Name
|
ethanol water
|
|
Quantity
|
18 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O.O
|
Step Two
|
Name
|
|
|
Quantity
|
0.157 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Li+].[OH-]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This mixture was thereafter refluxed vigorously
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then the solvent was removed at reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 13 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous solution obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was then extracted with chloroform (10 times 3 ml)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the aqueous layer was concentrated at reduced pressure down to 2 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product as a white solid was precipitated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding the solution of concentrated HCl and ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by recrystallizing from ethanol/water/HCl
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCNCCCNCCNCCC1)CC1=CC=C(C(=O)O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.205 g | |
| YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

